Molecular‑Weight Advantage of Pyrimido[5,4-e][1,2,4]triazin-5-amine vs. Dione Natural‑Product Cores
The target compound, with a molecular weight of 148.13 g mol⁻¹, is 23 % lighter than the fully demethylated dione core pyrimido[5,4‑e]‑as‑triazine‑5,7(6H,8H)‑dione (calculated MW ≈180 g mol⁻¹) and 30 % lighter than toxoflavin (1,6‑dimethyl‑pyrimido[5,4‑e][1,2,4]triazine‑5,7‑dione; MW 193.16 g mol⁻¹) . This mass reduction is accompanied by a higher nitrogen‑by‑weight fraction (56.7 % vs. 36.3 % for toxoflavin) and fewer hydrogen‑bond donors/acceptors, aligning with fragment‑library criteria (MW < 250, HBD ≤ 3, HBA ≤ 6) that are violated by the dione natural products [1].
| Evidence Dimension | Molecular weight (g mol⁻¹) and heteroatom composition |
|---|---|
| Target Compound Data | 148.13 g mol⁻¹; C₅H₄N₆; nitrogen content 56.7 % w/w |
| Comparator Or Baseline | Pyrimido[5,4‑e]‑as‑triazine‑5,7(6H,8H)‑dione core: ≈180 g mol⁻¹; Toxoflavin: 193.16 g mol⁻¹, nitrogen content 36.3 % w/w |
| Quantified Difference | 23–30 % lower molecular weight; 1.56‑fold higher nitrogen density vs. toxoflavin |
| Conditions | Calculated from molecular formulae; structures confirmed by InChI and CAS registry |
Why This Matters
For fragment‑based screening libraries, the lower molecular weight and higher nitrogen density increase the probability of identifying ligand‑efficient hits that can be subsequently optimized with synthetic tractability.
- [1] ZFIN ChEBI. Fervenulin (CHEBI:201828). 6,8‑dimethylpyrimido[5,4‑e][1,2,4]triazine‑5,7‑dione; MW: 193.16 g mol⁻¹. Available at: https://zfin.org/ View Source
